Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Vue d'ensemble

Description

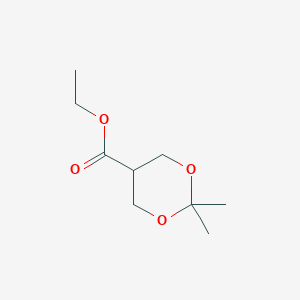

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a chemical compound with the molecular formula C9H16O4 . It is a clear liquid and is used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate consists of a dioxane ring with two methyl groups at the 2 position, an ethyl ester at the 5 position, and an additional oxygen atom at the 1 position .Physical And Chemical Properties Analysis

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate has a molecular weight of 188.22 . It is a liquid at room temperature . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 217.5±25.0 °C at 760 mmHg, and a flash point of 85.0±23.2 °C .Applications De Recherche Scientifique

Organic Synthesis

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate: is a versatile reagent in organic synthesis. It serves as a building block for the synthesis of complex molecules due to its reactive ester group, which can undergo various transformations. For instance, it can be used in the preparation of cyclic compounds through ring-closing reactions or as a precursor for the synthesis of chiral molecules by asymmetric catalysis .

Pharmacology

In pharmacology, this compound finds application in the design and development of new drugs. Its structure can be incorporated into medicinal compounds to influence their pharmacokinetic and pharmacodynamic properties. It may also be used to modify the solubility and stability of pharmaceuticals .

Material Science

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate: can contribute to material science by being part of the synthesis of novel polymers or coatings. Its incorporation into polymeric structures could potentially enhance the thermal stability and mechanical properties of materials .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material in chromatographic analysis. It might also serve as a derivatization agent to improve the detection of certain analytes in complex mixtures .

Environmental Science

This compound’s environmental impact could be studied in terms of its biodegradability and potential to form byproducts during waste treatment processes. Understanding its behavior in different environmental conditions can inform its safe use and disposal .

Biochemistry

In biochemistry, Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate might be used to study enzyme-substrate interactions or as a probe to investigate biological pathways. It could also be a part of assays to measure enzyme activity or to screen for inhibitors .

Safety And Hazards

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Propriétés

IUPAC Name |

ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-4-11-8(10)7-5-12-9(2,3)13-6-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGMWHATZAFUIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1COC(OC1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452100 | |

| Record name | Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |

CAS RN |

82962-54-7 | |

| Record name | Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

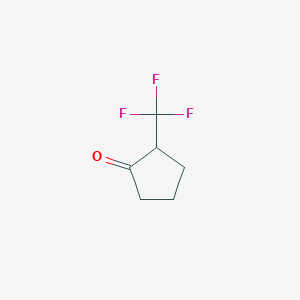

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

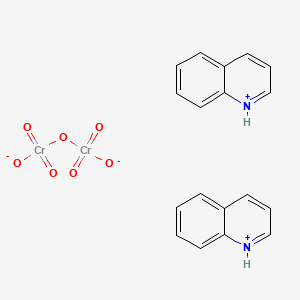

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine](/img/structure/B1588884.png)

![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588899.png)

![(S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine](/img/structure/B1588903.png)